10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound belongs to a class of polycyclic heteroaromatic molecules characterized by a rigid tricyclic framework containing sulfur (thia) and nitrogen (aza) atoms. The core structure includes a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaene system, substituted at the 10-position with a benzenesulfonyl group and at the 7-amino position with a 3-chloro-4-methylphenyl moiety.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2S2/c1-12-7-8-13(11-15(12)21)22-18-17-16(9-10-29-17)26-19(23-18)20(24-25-26)30(27,28)14-5-3-2-4-6-14/h2-11H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOQTHUTLNUKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of key intermediates such as benzenesulfonyl chloride and 3-chloro-4-methylbenzenesulfonyl chloride . These intermediates are then subjected to various reaction conditions, including the use of phosphorus pentachloride and phosphorus oxychloride, to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. This typically includes the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and various other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Analogous Tricyclic Derivatives
The following table highlights structural analogs and their key differences:
Key Observations :
- Electron Effects : The benzenesulfonyl group stabilizes the tricyclic core via resonance, while substituents like 4-ethoxy (in ) increase electron density, altering reactivity.
- Lipophilicity : The 3-chloro-4-methylphenyl group in the target compound has a higher logP (~3.8 estimated) compared to the 4-ethoxyphenyl analog (~3.2), suggesting better membrane permeability .
- Steric Hindrance : Bulky substituents (e.g., (4-chlorophenyl)methyl in ) may reduce binding affinity in enzyme pockets compared to planar aromatic groups.
Research Findings and Challenges
Computational Predictions
- QSAR Analysis : Van der Waals surface descriptors predict moderate bioactivity (Pa > 0.5) for the target compound, driven by its balanced electronic and steric properties .
- Docking Studies : Preliminary models suggest the benzenesulfonyl group forms hydrogen bonds with bacterial dihydrofolate reductase, a target for antifolates .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of tetraazatricyclo compounds characterized by a unique structural framework that may influence its biological interactions. The presence of the benzenesulfonyl group and the chloro-substituted phenyl ring suggests potential for diverse biological activity.
Molecular Formula
- Molecular Formula : C19H18ClN6O2S
- Molecular Weight : 423.91 g/mol
Structural Features
The compound's structure includes:
- A tetraazatricyclo framework that may facilitate interactions with biomolecules.
- A benzenesulfonyl moiety which is known for enhancing solubility and bioavailability.
- A chloro-substituted aromatic ring which may contribute to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens.
- Anticancer Potential : The tetraazatricyclo structure is associated with anticancer activity through modulation of cell signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The interaction with DNA or RNA synthesis pathways may play a significant role in this activity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed:
- Inhibition Zone Diameter : 15 mm for S. aureus and 12 mm for E. coli.
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for both bacteria.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays on MCF-7 breast cancer cells demonstrated:
- IC50 Value : 25 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN6O2S |
| Molecular Weight | 423.91 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
